Welcome to the BenchChem Online Store!
molecular formula C7H6BrN3 B3033919 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263060-64-5

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B3033919
M. Wt: 212.05 g/mol
InChI Key: IRBYARMSVILOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946237B2

Procedure details

3-Amino-4-bromopyrazole (0.331 g, 2.04 mmol) and 3-(dimethylamino)-2-methyl-2-propenal (0.220 g, 1.94 mmol) were dissolved in acetic acid (6.48 mL) and ethanol (9.72 mL) and the reaction stirred at room temperature for 16 h. Solvents were removed under reduced pressure. The remaining residue was taken up in dichloromethane and purified by column chromatography (20-80% EtOAc/Hex) to give the title compound (0.294 g, 1.39 mmol). LRMS (APCI) calc'd for (C7H6BrN3) [M+H]+, 212.0; found 211.9. 1H NMR (500 MHz, cdcl3) δ 8.44 (s, 2H), 8.04 (s, 1H), 2.40 (s, 3H).
Quantity
0.331 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
6.48 mL
Type
solvent
Reaction Step One
Quantity
9.72 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]([Br:7])=[CH:5][NH:4][N:3]=1.CN(C)[CH:10]=[C:11]([CH3:14])[CH:12]=O.C(O)C>C(O)(=O)C>[Br:7][C:6]1[CH:5]=[N:4][N:3]2[CH:12]=[C:11]([CH3:14])[CH:10]=[N:1][C:2]=12

Inputs

Step One
Name
Quantity
0.331 g
Type
reactant
Smiles
NC1=NNC=C1Br
Name
Quantity
0.22 g
Type
reactant
Smiles
CN(C=C(C=O)C)C
Name
Quantity
6.48 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
9.72 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (20-80% EtOAc/Hex)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NN2C1N=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.39 mmol
AMOUNT: MASS 0.294 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.